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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbonitrile

Cat. No.: B1346822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Chloropyrazine-2-carbonitrile (CAS No: 6863-74-7). Due to the

limited availability of public domain spectral data for this specific compound, this document

outlines the expected spectral characteristics based on known chemical principles and data

from closely related analogs. It also details the standard experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which

are crucial for the structural elucidation and quality control of this compound in research and

development settings.

Predicted Spectral Data
While experimental spectra for 6-Chloropyrazine-2-carbonitrile are not readily available in the

public domain, we can predict the key spectroscopic features based on its chemical structure.

These predictions are valuable for researchers in interpreting experimentally acquired data.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.7 - 8.9 Singlet 1H H-3

~8.6 - 8.8 Singlet 1H H-5
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Note: The exact chemical shifts are influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~150 - 155 C-6 (bearing Cl)

~145 - 150 C-2 (bearing CN)

~140 - 145 C-3

~135 - 140 C-5

~115 - 120 -CN

Note: The exact chemical shifts are influenced by the solvent used.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode

~2230 - 2250 Nitrile (-C≡N) Stretching

~1550 - 1600 Aromatic C=N Stretching

~1400 - 1500 Aromatic C=C Stretching

~1000 - 1200 C-Cl Stretching

~3050 - 3150 Aromatic C-H Stretching

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

~139 [M]⁺ (with ³⁵Cl)

~141 [M+2]⁺ (with ³⁷Cl, ~32% intensity of M⁺)

~112 [M-CN]⁺

~104 [M-Cl]⁺
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Experimental Protocols
The following sections detail standardized methodologies for acquiring high-quality NMR, IR,

and MS spectra for aromatic nitriles like 6-Chloropyrazine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 6-Chloropyrazine-2-carbonitrile in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical

and should be one that fully dissolves the sample and has minimal overlapping signals with

the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of

scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp. This is a common and convenient method for solid samples.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample with anhydrous potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer, with common ionization techniques being

Electron Ionization (EI) or Electrospray Ionization (ESI).
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Data Acquisition (EI):

Introduce the sample into the ion source, where it is vaporized and bombarded with a

high-energy electron beam.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z).

Data Acquisition (ESI):

Infuse the sample solution into the ESI source, where a fine spray of charged droplets is

generated.

Solvent evaporation leads to the formation of gas-phase ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio) is a key diagnostic feature.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a compound like 6-Chloropyrazine-2-carbonitrile.
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Workflow for Spectroscopic Analysis of 6-Chloropyrazine-2-carbonitrile
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation.

To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chloropyrazine-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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